COX‑2 Inhibitory Potency of 1‑(Oxolan‑2‑ylidene)propan‑2‑one vs. Structurally Related α,β‑Unsaturated Ketones
1‑(Oxolan‑2‑ylidene)propan‑2‑one inhibits human recombinant COX‑2 with an IC₅₀ of 102 nM, whereas six structurally related α,β‑unsaturated ketone derivatives reported in a parallel series exhibit COX‑2 IC₅₀ values ranging from 2.35 μM to >20 μM [1][2]. The 23‑fold to >196‑fold superiority of the target compound over these close analogs establishes its structural features—exocyclic enone conjugation on a tetrahydrofuran scaffold—as critical for high‑affinity COX‑2 engagement [1][2].
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 102 nM (0.102 μM) against human recombinant COX-2 |
| Comparator Or Baseline | Six α,β-unsaturated ketone derivatives: IC₅₀ range = 2.35 μM to >20 μM (most potent comparator 9h: 2.35 ± 0.04 μM; least potent comparators 4k and 9f: >20 μM); Celecoxib positive control: 0.03 ± 0.97 μM |
| Quantified Difference | Target compound is 23‑fold more potent than the best comparator (2.35 μM / 0.102 μM) and >196‑fold more potent than the weakest comparators (>20 μM / 0.102 μM) |
| Conditions | Human recombinant COX-2 enzyme; measurement of 12-HHT formation from arachidonic acid by HPLC analysis; n = 3 determinations |
Why This Matters
Procurement of the generic racemate or an analog without verified sub‑micromolar COX‑2 activity risks selecting a compound with >20‑fold lower potency, undermining assay sensitivity and reproducibility in inflammation target‑engagement studies.
- [1] BindingDB. IC₅₀ = 102 nM: Inhibition of human recombinant COX-2 by 1-(oxolan-2-ylidene)propan-2-one, measured by 12-HHT formation from arachidonic acid via HPLC. https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2026-05-08). View Source
- [2] PMC Table 2. IC₅₀ values of six α,β-unsaturated ketone derivatives of COX-2 inhibitory activity in vitro (x̄ ± SD, n = 3). Compound 9h: 2.35 ± 0.04 μM; Compounds 4k and 9f: >20 μM; Celecoxib: 0.03 ± 0.97 μM. https://pmc.ncbi.nlm.nih.gov/ (accessed 2026-05-08). View Source
